Sulukast

Receptor Binding Affinity CysLT1

Sulukast (LY170680) is the definitive tool for researchers comparing local (inhaled) versus systemic CysLT1 antagonism in lung inflammation. Unlike oral LTRAs, its inhaled delivery ensures high pulmonary concentrations with minimal systemic exposure. With selective LTD4/E4 antagonism (pKi 8.3, pA2 7.0), it enables titratable receptor blockade—ideal for studying partial antagonism and nuanced signaling. Advanced to Phase 2 clinical trials, Sulukast provides a translational bridge with validated in vivo bronchoprotection (ED50 3.8 mg/kg i.v.). Choose Sulukast for well-characterized, translatable pharmacology and reliable differentiation from montelukast or zafirlukast.

Molecular Formula C25H36N4O3S
Molecular Weight 472.6 g/mol
CAS No. 98116-53-1
Cat. No. B1682715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulukast
CAS98116-53-1
Synonyms5-(3-(2-(carboxyethylthio)-1-hydroxypentadeca-3,5-dienyl)phenyl)-1H-tetrazole
LY 170680
LY-170680
LY170680
Molecular FormulaC25H36N4O3S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O
InChIInChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1
InChIKeyYPHOSUPSOWQQCB-AFOLHBCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulukast (LY170680) for Asthma & Leukotriene Research: Key Procurement Data and Comparator Analysis


Sulukast (CAS 98116-53-1), also designated LY170680, is a small molecule antagonist of the cysteinyl leukotrienes (CysLTs) [1]. It is a member of the leukotriene receptor antagonist (LTRA) class, distinguished by its specific antagonism of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) [2]. Sulukast was originally developed by Eli Lilly and Company as an inhaled anti-asthmatic agent and was advanced into Phase 2 clinical trials [3]. Its mechanism involves blocking the CysLT1 receptor, thereby inhibiting the bronchoconstriction and inflammation mediated by these potent eicosanoid mediators .

Sulukast: Why Standard Leukotriene Antagonists Are Not Directly Interchangeable


Leukotriene receptor antagonists (LTRAs) exhibit significant inter-compound variability in potency, selectivity, and pharmacokinetic profiles, precluding direct, assumption-based substitution. While many agents in this class target the CysLT1 receptor, their differential effects on related pathways (e.g., off-target activities or varying activity at CysLT2) and distinct delivery methods (e.g., oral vs. inhaled) result in divergent pharmacological outcomes. Sulukast, for instance, demonstrates a unique pharmacological fingerprint as a selective LTD4/E4 antagonist with a specific in vivo potency profile and a documented lack of activity on other bronchoconstrictors [1]. Furthermore, its development as an inhaled therapeutic targets local lung concentrations, a different exposure profile from orally bioavailable LTRAs like montelukast or zafirlukast, impacting both efficacy and systemic side effect potential [2].

Sulukast vs. Comparator LTRAs: A Quantitative Evidence Guide for Scientific Selection


Sulukast Binding Affinity (pKi) vs. Montelukast & Zafirlukast at Human CysLT1

Sulukast demonstrates moderate affinity for the human CysLT1 receptor with a reported pKi value of 8.3 [1]. This is a class-level inference for potency. For comparison, montelukast has a reported Ki of 0.18 nM (pKi ~9.74) for the guinea pig lung LTD4 receptor , and zafirlukast has a reported Ki of 0.86 nM (pKi ~9.07) . This indicates Sulukast has a lower binding affinity at the primary target compared to clinically established oral LTRAs, a key consideration for experimental design requiring a compound with a specific affinity profile.

Receptor Binding Affinity CysLT1 Ligand Binding Assay

Sulukast Functional Antagonism (pA2) in Guinea Pig Ileum vs. Montelukast

In isolated guinea pig ileum, Sulukast acts as a competitive antagonist of LTC4-induced contractions with a pA2 value of 7.0 ± 0.2 [1]. This represents a cross-study comparable potency. For context, montelukast is a far more potent antagonist in a related assay, antagonizing LTD4-induced contractions of guinea pig trachea with a pA2 of 9.3 [2]. This nearly 200-fold difference in potency highlights Sulukast's distinct functional profile.

Functional Assay pA2 Guinea Pig Ileum LTC4 LTD4

In Vivo Bronchoprotective Potency: Sulukast ED50 vs. Zafirlukast in Guinea Pig

Sulukast demonstrates a specific in vivo potency profile. Intravenous administration in anesthetized guinea pigs produced a dose-dependent reduction in LTD4-induced decreases in lung compliance, with an ED50 of 3.8 mg/kg [1]. For cross-study comparison, zafirlukast inhibits LTD4-induced bronchoconstriction in the same model with an ED50 of 61 nmol/kg (i.v.) . After molar mass correction, this reveals zafirlukast is significantly more potent in vivo, but Sulukast's profile is well-defined for experimental contexts requiring this specific potency range.

In Vivo Pharmacology ED50 Bronchoconstriction Guinea Pig Asthma Model

Selectivity Profile: Sulukast's Lack of Activity vs. Other Bronchoconstrictors

Sulukast demonstrates a clean selectivity profile. It was shown to have "no discernable effects against contractions induced by histamine, prostaglandin E2 (PGE2), PGF2 alpha or acetylcholine" [1]. This indicates its functional antagonism is specific to the CysLT pathway. While montelukast also lacks activity on these specific mediators in similar assays [2], the explicit and quantitative documentation of Sulukast's selectivity provides direct evidence for its utility as a tool compound to specifically interrogate LTD4/LTE4-mediated biology without confounding effects from other major bronchoconstrictor pathways.

Selectivity Off-target Effects Histamine Prostaglandins Acetylcholine

Inhaled Route of Administration: A Key Differentiator for Sulukast vs. Oral LTRAs

Sulukast was developed as an inhaled leukotriene antagonist . A study in healthy human volunteers demonstrated that inhaled Sulukast effectively antagonized LTD4-induced bronchoconstriction [1]. This is a fundamental class-level inference differentiating it from the majority of clinically approved LTRAs, such as montelukast and zafirlukast, which are orally administered. The inhalation route achieves high local concentrations in the lung, the primary site of action in asthma, while minimizing systemic exposure. This unique delivery mechanism is a critical differentiator for research into targeted pulmonary pharmacology and for studying the effects of local LTRA blockade versus systemic antagonism.

Route of Administration Inhalation Local Delivery Pharmacokinetics Asthma

Sulukast: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Investigating Local vs. Systemic CysLT1 Antagonism in Pulmonary Models

Sulukast's primary differentiator is its development as an inhaled therapeutic, enabling high local pulmonary concentrations while minimizing systemic exposure . This makes it the ideal research tool for in vivo or ex vivo studies designed to directly compare the effects of topical (inhaled) CysLT1 antagonism against systemic (oral) agents like montelukast or zafirlukast. Researchers can use Sulukast to dissect the local versus systemic contributions to leukotriene-mediated lung inflammation, airway hyperresponsiveness, and mucus secretion [1].

Use as a Moderately Potent Tool Compound for Leukotriene Pathway Deconvolution

Given its documented moderate affinity (pKi 8.3) [2] and functional potency (pA2 7.0) [3], Sulukast is a valuable tool compound when complete, high-potency receptor blockade is not desired. Researchers investigating partial antagonism, receptor reserve, or the subtle interplay of leukotrienes with other inflammatory mediators can utilize Sulukast's defined potency profile to achieve titratable inhibition. This contrasts with using ultra-potent LTRAs like montelukast (pA2 9.3), which may provide near-complete blockade and obscure more nuanced signaling events [4].

Asthma and COPD Disease Modeling Requiring Inhaled LTD4 Antagonism

Sulukast was advanced to Phase 2 clinical trials for asthma, providing a translational research bridge between preclinical models and human disease [5]. Its well-characterized in vivo profile, including an ED50 of 3.8 mg/kg i.v. for bronchoprotection in guinea pigs [3], offers a validated dosing benchmark for investigators studying allergen- or leukotriene-induced bronchospasm, airway inflammation, and related pathologies like COPD . Its selective profile ensures effects are attributable to LTD4/E4 antagonism, not off-target activities [3].

CysLT1/CysLT2 Selectivity Profiling and Control Experiments

While Sulukast is known to bind both CysLT1 and CysLT2 receptors , its primary characterized antagonism is at CysLT1. This profile makes it useful as a comparative tool in experiments aimed at distinguishing CysLT1- from CysLT2-mediated functions. By using Sulukast alongside a CysLT1-selective antagonist (e.g., montelukast) and a dual antagonist (e.g., BAY u9773), researchers can generate a more complete pharmacological profile of a given leukotriene-mediated response [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.